N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[(2-methylphenyl)carbamoylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-5-2-3-7-19(15)24-21(26)23-17-10-8-16(9-11-17)13-20(25)22-14-18-6-4-12-27-18/h2-12H,13-14H2,1H3,(H,22,25)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPTWNWPWZKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Urea Derivative: The reaction between o-tolyl isocyanate and 4-aminophenylacetic acid in an organic solvent like dichloromethane, under reflux conditions, forms the urea derivative.
Thiophene Attachment: The thiophene-2-ylmethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of thiophene-2-carbaldehyde with a suitable nucleophile, such as a Grignard reagent, followed by reduction to form the thiophene-2-ylmethyl group.
Final Coupling: The final step involves coupling the thiophene-2-ylmethyl group with the urea derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.
Substitution: Nitric acid, sulfuric acid, bromine, acetic acid, elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from nitro groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Thiophene-Containing Acetamides
N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()
- Structural Similarities : Both compounds feature a thiophene ring and acetamide group. The target compound’s thiophen-2-ylmethyl group differs from the direct 2-thienyl linkage in ’s compound.
- Biological Activity : highlights antimycobacterial activity in similar acetamides, suggesting the thiophene-acetamide scaffold may confer antimicrobial properties .
N-(3-Acetyl-2-thienyl)acetamides ()
- Structural Similarities : Both incorporate thiophene and acetamide moieties. ’s compounds have acetylated thiophene amines, contrasting with the target’s methyl-thiophene and urea groups.
- Synthesis : uses a one-step Gewald reaction, whereas the target’s synthesis likely involves urea coupling (e.g., via carbodiimide chemistry, as in ) .
Ureido-Substituted Acetamides
EGFR-Targeting Ureido Derivatives ()
- Structural Parallels : Compounds 8a and 8b () feature ureido groups linked to aryl rings, akin to the target’s 3-(o-tolyl)ureido-phenyl moiety.
- Biological Relevance : Compound 8b (IC₅₀ = 14.8 nM against EGFR) demonstrates that urea groups enhance target binding via hydrogen bonds with residues like Met793 and Thr854 . This suggests the target compound may exhibit similar kinase inhibition if evaluated.
Morpholino-Triazine Ureido Derivatives ()
- The morpholino-triazine core in contrasts with the target’s simpler phenyl-thiophene framework .
Halogenated and Heterocyclic Acetamides
N-(4-Chlorophenyl)-2-(pyridinyl)acetamide ()
- Structural Contrasts : The chlorophenyl and pyridine groups in differ from the target’s thiophene and urea motifs.
- Synthetic Methods : Both compounds use reflux conditions for acetamide formation, though employs sodium acetate as a base .
Quinoxaline-Based Acetamides ()
- Divergent Scaffolds: ’s quinoxaline core introduces planar aromaticity, unlike the target’s flexible urea-thiophene system. However, both share acetamide linkages, which influence solubility and bioavailability .
Antimicrobial Potential
Kinase Inhibition
- Ureido-acetamides in show EGFR inhibition via hydrogen bonding.
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
- reports a melting point of 230–232°C for a chlorophenyl acetamide, while urea-containing compounds (e.g., ) often have lower melting points due to hydrogen-bonding networks. The target compound’s solubility may depend on recrystallization solvents (e.g., ethanol-dioxane in ) .
Spectroscopic Data
- provides detailed ¹H/¹³C NMR shifts for thiophene acetamides (e.g., δ ~2.5 ppm for acetyl groups). The target’s ureido and o-tolyl groups would likely show distinct shifts in the δ 6.5–8.5 ppm range for aromatic protons .
Biological Activity
N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in relation to its pharmacological properties. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be analyzed through its molecular formula and configuration. It features a thiophene ring, which is known for contributing to various biological activities, and an acetamide moiety that can enhance binding interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on specific receptors and its potential therapeutic applications. The following sections summarize key findings regarding its biological activity.
1. Receptor Binding Affinity
Studies have shown that this compound exhibits significant binding affinity for certain receptors. For instance, it has been evaluated for its antagonistic effects on leukotriene D4 receptors, which are implicated in inflammatory responses:
| Receptor | Binding Affinity (Ki) | Assay Type |
|---|---|---|
| Cysteinyl leukotriene receptor 1 | 2 nM | In vitro binding assay |
| LTD4 receptor | 0.4 nM | [3H]-LTD4 binding assay |
This data indicates that the compound may play a role in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions like asthma or allergic reactions.
2. Antibacterial Activity
In addition to receptor interactions, the compound has been assessed for antibacterial properties. A related study on similar thiophene derivatives demonstrated promising antibacterial activity against common pathogens:
| Pathogen | Inhibition Percentage |
|---|---|
| E. coli | 88.46% |
| S. aureus | 91.66% |
These findings suggest that the compound could be explored further as a potential antibacterial agent.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies where derivatives of thiophene compounds were tested for their biological activities:
- Study on Antiviral Activity : Thiophene derivatives have been reported to inhibit viral helicase activity against flaviviruses, indicating a potential antiviral application for compounds with similar structures .
- Microtubule Interaction : Research has highlighted the role of thiophene-based compounds as microtubule stabilizers, which can be crucial in cancer therapy by disrupting cancer cell division .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide?
Answer:
Multi-step synthesis involving sequential coupling reactions is typical. Key steps include:
- Ureido formation: Reacting o-tolyl isocyanate with aniline derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .
- Thioacetamide linkage: Use coupling agents like EDC/HOBt in dichloromethane at room temperature, monitored by TLC for intermediate purity .
- Final purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol improves purity (>95%) .
Critical parameters: Temperature control during exothermic steps (e.g., urea formation) and solvent selection (polar aprotic solvents for solubility) .
Advanced: How can structural analogs of this compound guide structure-activity relationship (SAR) studies?
Answer:
Systematic modification of functional groups (e.g., o-tolyl substituents, thiophene methylation) reveals SAR trends:
- Thiophene substitution: Replacing the thiophen-2-ylmethyl group with benzothiazole (as in ) alters lipophilicity, impacting membrane permeability .
- Ureido modifications: Introducing electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhances target binding affinity, as seen in similar compounds .
Methodology: Parallel synthesis of derivatives followed by enzymatic assays (e.g., kinase inhibition) and computational docking (AutoDock Vina) identifies critical interactions .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., ureido NH protons at δ 8.5–9.5 ppm) and thiophene ring integrity .
- High-resolution mass spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- HPLC-PDA: Ensures >98% purity; C18 columns with acetonitrile/water gradients resolve closely related impurities .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays: Confirm enzyme inhibition (e.g., EGFR kinase) via both fluorescence polarization and radiometric assays .
- Cellular context: Test in isogenic cell lines (wild-type vs. mutant EGFR) to isolate target-specific effects .
- Metabolic stability checks: Use liver microsomes to rule out rapid degradation masking true activity .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility: Poor in aqueous buffers (<10 µM); DMSO stock solutions (10 mM) are stable at -20°C for 6 months. Add 0.1% Tween-80 for in vitro assays .
- Stability: Degrades at pH <5 (urea cleavage) or >8 (thioacetamide hydrolysis). Store lyophilized powder under argon at -80°C .
Advanced: What computational methods predict binding modes with biological targets like EGFR?
Answer:
- Molecular docking: Use Schrödinger Suite or GROMACS to model interactions with EGFR’s ATP-binding pocket. Key residues (e.g., Met793, Thr854) form hydrogen bonds with the ureido group .
- MD simulations: 100-ns trajectories assess binding stability; RMSD <2 Å indicates robust target engagement .
- Free energy calculations (MM/PBSA): Quantify contributions of substituents (e.g., o-tolyl vs. p-tolyl) to binding affinity .
Basic: How can researchers validate the compound’s mechanism of action in cellular models?
Answer:
- Gene knockdown: siRNA-mediated EGFR silencing followed by viability assays (MTT) confirms target dependency .
- Western blotting: Monitor downstream phosphorylation (e.g., ERK, AKT) to verify pathway inhibition .
- Competitive binding: Co-treatment with known EGFR inhibitors (e.g., gefitinib) shows additive/synergistic effects .
Advanced: What strategies optimize pharmacokinetic properties without compromising activity?
Answer:
- Prodrug design: Introduce ester groups on the acetamide moiety to enhance oral bioavailability, as demonstrated in .
- Lipinski’s rule compliance: Reduce molecular weight (<500 Da) by replacing the thiophene ring with smaller heterocycles (e.g., pyridine) .
- Plasma protein binding assays: Use equilibrium dialysis to adjust substituents (e.g., fluorination) for improved free fraction .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity screening: Preliminary Ames test (bacterial reverse mutation) and zebrafish embryo toxicity (LC50 >100 µM) ensure lab safety .
- PPE: Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (MSDS-based risk assessment) .
Advanced: How do structural variations in analogs affect off-target interactions?
Answer:
- Selectivity profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., ABL1 inhibition) .
- Crystallography: Co-crystallize analogs with off-target proteins (e.g., solved via X-ray diffraction) to guide rational redesign .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
